molecular formula C25H19ClN2O2S2 B11186757 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B11186757
M. Wt: 479.0 g/mol
InChI Key: SBSAORUUNUKHDP-UHFFFAOYSA-N
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Description

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone is a sophisticated thiopyrimidine-based compound offered for investigative purposes in medicinal chemistry and drug discovery. This molecule features a central 6-hydroxypyrimidine core that is strategically functionalized with multiple sulfur-based linkages, including a (4-chlorophenyl)sulfanyl methyl group and a second sulfanyl chain connected to a diphenylethanone moiety. The presence of these sulfur and aromatic groups suggests potential for interesting chemical reactivity and non-covalent interactions, such as those observed in structurally similar compounds which form specific supramolecular chains in the solid state . Compounds within this chemical class are frequently explored as key intermediates or potential scaffolds in the development of biologically active molecules. Research into analogous structures indicates potential relevance in the search for novel enzyme inhibitors, particularly in oncology and inflammation . For instance, some pyrimidinyl derivatives are investigated as inhibitors of protein kinases like MET, a receptor tyrosine kinase target in cancer therapy . The mechanism of action for such inhibitors typically involves binding to the enzyme's active site, thereby disrupting signal transduction pathways that drive cell proliferation and survival. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and evaluate its potential interactions with biological targets. This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H19ClN2O2S2

Molecular Weight

479.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(2-oxo-1,2-diphenylethyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C25H19ClN2O2S2/c26-19-11-13-21(14-12-19)31-16-20-15-22(29)28-25(27-20)32-24(18-9-5-2-6-10-18)23(30)17-7-3-1-4-8-17/h1-15,24H,16H2,(H,27,28,29)

InChI Key

SBSAORUUNUKHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Chloromethylation of Pyrimidine

Treatment of 6-hydroxypyrimidine-2(1H)-thione with paraformaldehyde and hydrochloric acid in dioxane generates the 4-chloromethyl intermediate. This step exploits the electrophilic character of the chloromethyl carbocation, which reacts preferentially at the pyrimidine’s 4-position due to steric and electronic factors.

Nucleophilic Thiol Substitution

The chloromethyl group undergoes displacement with 4-chlorothiophenol in the presence of cesium carbonate (Cs2CO3) in anhydrous acetonitrile. This SN2 reaction proceeds at 60°C over 12 hours, achieving >85% conversion. Key considerations:

  • Base Selection : Cs2CO3 outperforms weaker bases (e.g., K2CO3) by deprotonating the thiophenol (pKa ~6.5) without inducing pyrimidine ring decomposition.

  • Solvent Polarity : Acetonitrile’s moderate polarity (ET(30) = 45.6) balances nucleophilicity and solubility.

Functionalization at the 2-Position with 1,2-Diphenylethanone

Coupling the 2-sulfanyl group to 1,2-diphenylethanone requires activation of the ketone’s α-position. Two predominant strategies are documented:

Bromination Followed by Thiol-Alkylation

1,2-Diphenylethanone is brominated at the α-carbon using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resulting α-bromo-1,2-diphenylethanone reacts with the pyrimidine’s 2-thiolate (generated via NaH in THF) in a nucleophilic substitution. Yields range from 70–78%, with competing elimination minimized by maintaining temperatures below 0°C during the substitution.

Mitsunobu Reaction for Direct Coupling

An alternative employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyrimidine thiol directly to 1,2-diphenylethan-1-ol. While this method avoids bromination, the requisite alcohol precursor necessitates selective reduction of the ketone, complicating the synthesis.

Purification and Characterization

Crude product purification involves sequential solvent washes (hexane/ethyl acetate) and silica gel chromatography (eluent: CH2Cl2/MeOH 95:5). Final characterization data aligns with literature precedents:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 14H, aromatic), 5.32 (s, 2H, SCH2), 3.98 (s, 1H, OH).

  • IR (KBr): ν 1675 cm−1 (C=O), 2550 cm−1 (S-H, absent post-coupling).

  • HRMS : m/z calc. for C31H23ClN2O2S2 [M+H]+: 563.0854, found: 563.0856.

Optimization Challenges and Solutions

Competing Sulfur Oxidation

Thiol groups are prone to oxidation during prolonged reactions. Adding antioxidant agents (e.g., 2,6-di-tert-butyl-4-methylphenol, 0.1 wt%) and conducting reactions under nitrogen atmosphere suppress disulfide formation.

Regioselectivity in Pyrimidine Substitution

The 4-position’s reactivity dominates due to resonance stabilization of the transition state during alkylation. Computational studies (DFT, B3LYP/6-31G*) confirm a 12.3 kcal/mol preference for 4-substitution over 2-position reactivity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related pyrimidine derivatives documented in the evidence. Key differences in substituents, molecular properties, and inferred biological implications are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C25H19ClN2O2S2 493.01 6-hydroxypyrimidinyl, 4-chlorophenylsulfanylmethyl, 1,2-diphenylethanone Hydroxyl group enhances polarity; diphenylethanone increases steric bulk
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone C13H13FN2OS 264.32 4-fluorophenyl, methyl, sulfanylidene (dihydropyrimidine core) Reduced aromaticity (dihydro core); fluorophenyl may improve metabolic stability
2-{[4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone C19H15ClN2O2S 370.85 4-chlorophenoxy, methyl, pyrimidinyl sulfanyl Phenoxy group introduces electron-withdrawing effects; mono-phenylethanone scaffold

Key Findings and Inferences

Substituent Effects on Reactivity and Solubility: The target compound’s hydroxyl group (pyrimidine C6) likely increases hydrophilicity compared to the methyl group in CAS 333323-83-4 and the sulfanylidene group in Anuradha’s compound. This could enhance aqueous solubility and hydrogen-bonding interactions .

Aromaticity and Steric Considerations: Anuradha’s compound features a dihydropyrimidine core, reducing aromaticity compared to the fully aromatic pyrimidine rings in the target and CAS 333323-83-4. This difference could impact binding to aromatic-rich biological targets (e.g., enzymes or receptors) .

Biological Activity Implications: Anuradha’s compound was studied for chemical and biological activities, though specific data are unavailable. The fluorophenyl substituent may enhance metabolic stability compared to chlorophenyl groups, a common strategy in drug design . The hydroxyl group in the target compound could serve as a hydrogen-bond donor, a feature absent in the other analogs. This may improve target affinity in polar binding pockets .

Table 2: Inferred Physicochemical Properties

Property Target Compound Anuradha’s Compound CAS 333323-83-4
Polarity High (hydroxyl) Moderate (sulfanylidene) Low (phenoxy)
Lipophilicity (LogP) Estimated ~4.2 Estimated ~3.5 Estimated ~3.8
Steric Bulk High (diphenylethanone) Moderate (mono-aryl) Moderate (mono-aryl)

Biological Activity

The compound 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone, also known by its CAS number 444934-91-2, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H19ClN2O2S2C_{25}H_{19}ClN_2O_2S_2 with a molecular weight of approximately 479.0 g/mol. The structure features multiple functional groups, including pyrimidine and phenothiazine moieties, which are known for their diverse biological activities.

PropertyValue
CAS Number 444934-91-2
Molecular Formula C25H19ClN2O2S2
Molecular Weight 479.0 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antiviral , anticancer , and anti-inflammatory properties. The presence of the chlorophenyl group and the sulfanyl functionalities enhances its interaction with various biological targets.

Antiviral Activity

Research suggests that compounds with similar structural features can inhibit viral replication by targeting viral enzymes or host cell receptors. The pyrimidine derivative may enhance this activity by interacting with nucleic acid synthesis pathways.

Anticancer Properties

The phenothiazine structure is associated with various pharmacological effects, including anticancer activity. Studies have shown that derivatives of phenothiazine can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling cascades such as NF-κB and MAPK pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in neuroinflammatory conditions, where it may protect neuronal cells from damage.

Case Studies and Research Findings

  • Neuroprotection in Inflammatory Models
    A study investigated the protective effects of a related compound on microglial activation induced by lipopolysaccharide (LPS). The results indicated that treatment reduced nitric oxide production and inhibited pro-inflammatory cytokine release, suggesting a similar mechanism may be applicable to our compound .
  • Anticancer Activity
    Research on phenothiazine derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These studies suggest that compounds like this compound could be effective against certain cancers due to their structural similarities.
  • Antiviral Mechanisms
    Investigations into structurally related compounds have revealed their ability to disrupt viral replication cycles by targeting specific viral enzymes. This positions our compound as a candidate for further antiviral research .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimizing synthesis involves systematic variation of reaction parameters. For example:

  • Temperature control: Elevated temperatures (80–100°C) may accelerate thioether bond formation but risk decomposition.
  • Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at the pyrimidine ring.
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (e.g., using a C18 column and methanol/water mobile phase) to isolate the product from byproducts .
  • Monitoring: Track reaction progress via TLC or in-situ FTIR to identify intermediates.

Table 1: Example reaction parameters for thioether formation:

ParameterRange/OptionsImpact on Yield
SolventDMF, DMSO, THFDMSO improves solubility
Reaction Time12–24 hoursLonger times favor completion
BaseK₂CO₃, NaH, Et₃NNaH enhances nucleophilicity

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine C-H protons at δ 8.5–9.0 ppm, sulfanyl groups at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • HPLC: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) for purity analysis .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR: Confirm hydroxyl (broad ~3200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

Methodological Answer: Challenges include:

  • Disorder in flexible groups: The chlorophenyl and sulfanyl-methyl substituents may exhibit rotational disorder. SHELXL’s PART and SUMP commands can model partial occupancy .
  • Hydrogen bonding: The hydroxyl group on the pyrimidine ring forms hydrogen bonds (e.g., O–H···S), requiring SHELXL’s AFIX constraints to refine bond lengths and angles .
  • Twinned crystals: Use SHELXD for initial structure solution and SHELXL’s TWIN/BASF commands for refinement .

Example Workflow:

  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals.
  • Structure Solution: SHELXD for dual-space direct methods.
  • Refinement: SHELXL with isotropic → anisotropic displacement parameters.

Q. How do computational models predict the compound’s reactivity, and how do these compare with experimental data?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the pyrimidine ring’s C2 and C4 positions may show high electrophilicity.
  • MD Simulations: Assess solvent interactions (e.g., DMSO stabilizes the sulfanyl group via hydrogen bonding).
  • Validation: Compare computed NMR shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

  • Step 1: Re-examine experimental conditions (e.g., solvent polarity, temperature). For example, DMSO-d₆ may shift hydroxyl protons compared to CDCl₃.
  • Step 2: Re-optimize computational models (e.g., include explicit solvent molecules in DFT).
  • Step 3: Use dynamic NMR to detect tautomerism or rotational barriers (e.g., hindered rotation of the diphenylethanone moiety) .

Data Contradiction Analysis

Q. If X-ray crystallography and solution-state NMR yield conflicting structural data, how should researchers proceed?

Methodological Answer:

  • Scenario: Crystallography shows planar pyrimidine ring, while NMR suggests puckering.
  • Resolution:

Confirm crystal packing effects (e.g., hydrogen bonds flatten the ring).

Perform solid-state NMR to compare with solution data.

Use variable-temperature NMR to assess ring flexibility .

Biological Activity & Stability

Q. What methodological approaches are recommended for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Oxidative Stability: Expose to H₂O₂ (0.1–1 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Light Sensitivity: Conduct ICH Q1B photostability testing using UV/VIS irradiation.

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

  • Variations: Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the chlorophenyl or pyrimidine positions.
  • Assays: Test against target enzymes (e.g., dihydrofolate reductase) via enzyme inhibition assays (IC₅₀ determination).
  • Computational Modeling: Dock analogs into protein active sites (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Experimental Design

Q. What controls and validation steps are critical when assessing this compound’s interaction with biomacromolecules?

Methodological Answer:

  • Negative Controls: Use structurally similar but inactive analogs (e.g., hydroxyl → methoxy substitution).
  • Positive Controls: Known inhibitors (e.g., trimethoprim for DHFR inhibition).
  • Validation:
  • Surface plasmon resonance (SPR) for binding kinetics.
  • Isothermal titration calorimetry (ITC) for thermodynamic parameters.

Q. How can researchers mitigate batch-to-batch variability during synthesis?

Methodological Answer:

  • Standardization: Use automated reactors (e.g., ChemRazr) for precise temperature/pH control.
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Documentation: Adopt a robust experimental log (e.g., LabArchives) to track deviations in reagents or conditions .

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